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molecular formula C11H13N B1295492 2,4,5-Trimethylphenylacetonitrile CAS No. 75279-58-2

2,4,5-Trimethylphenylacetonitrile

Cat. No. B1295492
M. Wt: 159.23 g/mol
InChI Key: MSZOPWWSWGLPST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06933261B2

Procedure details

2118 ml of concentrated sulphuric acid are added dropwise to 2662 ml of water at room temperature and the solution is heated to 90° C. 355 g (2.23 mol) of 2,4,5-trimethyl-benzyl cyanide are metered into the half-concentrated sulphuric acid at this temperature and the mixture is subsequently stirred at 100° C. for 8 hours. After cooling, the reaction mixture is poured into ice-water, while stirring vigorously, and filtered with suction. The solid is washed several times with water and then with petroleum ether and dried. 358 g (90% of theory) of 2,4,5-trimethylphenylacetic acid having a melting point of 123-125° C. are obtained.
Quantity
2118 mL
Type
reactant
Reaction Step One
Name
Quantity
2662 mL
Type
reactant
Reaction Step One
Quantity
355 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)[OH:2].[CH3:6][C:7]1[CH:15]=[C:14]([CH3:16])[C:13]([CH3:17])=[CH:12][C:8]=1[CH2:9][C:10]#N.[OH2:18]>>[CH3:6][C:7]1[CH:15]=[C:14]([CH3:16])[C:13]([CH3:17])=[CH:12][C:8]=1[CH2:9][C:10]([OH:2])=[O:18]

Inputs

Step One
Name
Quantity
2118 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
2662 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
355 g
Type
reactant
Smiles
CC1=C(CC#N)C=C(C(=C1)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture is subsequently stirred at 100° C. for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
STIRRING
Type
STIRRING
Details
while stirring vigorously
FILTRATION
Type
FILTRATION
Details
filtered with suction
WASH
Type
WASH
Details
The solid is washed several times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with petroleum ether and dried

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
CC1=C(C=C(C(=C1)C)C)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 358 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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